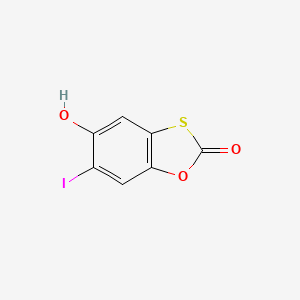

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H3IO3S It is known for its unique structure, which includes a benzoxathiol ring substituted with hydroxy and iodine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one typically involves the iodination of 5-hydroxy-2H-1,3-benzoxathiol-2-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process may involve the following steps:

- Dissolution of 5-hydroxy-2H-1,3-benzoxathiol-2-one in a solvent such as acetic acid.

- Addition of iodine and an oxidizing agent like hydrogen peroxide.

- Stirring the reaction mixture at a specific temperature until the reaction is complete.

- Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine substituent can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-oxo-6-iodo-2H-1,3-benzoxathiol-2-one.

Reduction: Formation of 5-hydroxy-2H-1,3-benzoxathiol-2-one.

Substitution: Formation of various substituted benzoxathiol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Building Block for Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, the hydroxy group can be oxidized to form corresponding ketones or aldehydes, while the iodine substituent can be reduced to yield deiodinated derivatives.

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Formation of 5-oxo-6-iodo-2H-1,3-benzoxathiol-2-one | Potassium permanganate |

| Reduction | Formation of 5-hydroxy-2H-1,3-benzoxathiol-2-one | Sodium borohydride |

| Substitution | Formation of various substituted benzoxathiol derivatives | Thiols, amines |

Antimicrobial and Cytostatic Properties

Research indicates that 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one exhibits potential antimicrobial and cytostatic activities. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines. A study highlighted the synthesis of novel derivatives from this compound that showed significant cytotoxicity against cancer cell lines such as ACP-03 and SKMEL-19 with IC50 values lower than 5 μM .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve enzyme inhibition and receptor modulation. The presence of hydroxy and iodine groups enhances its reactivity and binding affinity to specific molecular targets.

Medicinal Applications

Potential Therapeutic Uses

Due to its unique structure, this compound is being explored for therapeutic applications. Its derivatives have been evaluated for their anticancer properties and have shown promise in preclinical studies. For example, compounds derived from this benzoxathiol framework have been reported to possess antibacterial, antifungal, antioxidant, and anti-inflammatory activities .

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical engineering.

Case Studies

-

Anticancer Activity Evaluation

A study synthesized novel Schiff bases from this compound derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and paving the way for further drug development . -

Toxicity Inhibition in Venoms

Research has shown that derivatives of this compound can inhibit toxic activities associated with snake venoms. Compounds synthesized from this class demonstrated efficacy in neutralizing hemolytic effects of Bothrops jararaca venom .

Mécanisme D'action

The mechanism of action of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells through the generation of reactive oxygen species.

Comparaison Avec Des Composés Similaires

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one can be compared with other similar compounds such as:

5-hydroxy-2H-1,3-benzoxathiol-2-one: Lacks the iodine substituent, resulting in different reactivity and applications.

6-hydroxy-1,3-benzoxathiol-2-one: Similar structure but lacks the iodine substituent, leading to variations in chemical behavior and biological activity.

5-iodo-2H-1,3-benzoxathiol-2-one: Lacks the hydroxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in the presence of both hydroxy and iodine groups, which confer distinct chemical and biological properties.

Activité Biologique

5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is an intriguing compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

This compound is synthesized through the iodination of 5-hydroxy-2H-1,3-benzoxathiol-2-one. The general synthetic route involves:

- Dissolution of 5-hydroxy-2H-1,3-benzoxathiol-2-one in acetic acid.

- Addition of iodine and an oxidizing agent (e.g., hydrogen peroxide).

- Stirring the reaction mixture at controlled temperatures.

- Purification via recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains. For instance, studies have shown that derivatives of benzoxathiol compounds demonstrate antibacterial and antifungal properties, which may extend to this compound as well .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death . The specific mechanisms involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors to alter signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is attributed to its unique functional groups:

- Hydroxy Group : Facilitates hydrogen bonding and enhances solubility in biological systems.

- Iodine Atom : Increases electrophilicity, allowing the compound to participate in nucleophilic substitution reactions which can disrupt cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 5-Hydroxy-2H-1,3-benzoxathiol-2-one | Lacks iodine substituent | Lower reactivity and antimicrobial activity |

| 6-Hydroxy-1,3-benzoxathiol-2-one | Similar structure but lacks iodine | Reduced efficacy against certain pathogens |

| 5-Iodo-2H-1,3-benzoxathiol-2-one | Lacks hydroxy group | Altered solubility and reduced biological activity |

The presence of both hydroxy and iodine groups in this compound contributes to its distinct reactivity and biological profile compared to these analogs .

Case Studies

Several studies have explored the biological effects of benzoxathiol derivatives:

- Anticancer Activity : A study reported that novel benzoxathiol derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for 5-hydroxy-6-iodo derivatives in cancer therapy .

- Antimicrobial Efficacy : Another investigation highlighted the efficacy of similar compounds against resistant bacterial strains, indicating that the structural features of benzoxathiols could be crucial for developing new antimicrobial agents .

Propriétés

IUPAC Name |

5-hydroxy-6-iodo-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFNJXIZWRPQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=O)O2)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.